Cyanotemozolomide
Description
Contextualization within Imidazotetrazine Chemistry
Cyanotemozolomide belongs to the imidazotetrazine class of compounds. arkat-usa.org This heterocyclic ring system is the core scaffold for several agents developed for their antineoplastic capabilities. pocketdentistry.com The imidazotetrazine nucleus is notably hypersensitive to nucleophilic attack, a chemical property central to the biological activity of its derivatives. arkat-usa.org
Prominent members of this family include Temozolomide (B1682018) and Mitozolomide, both of which are recognized antineoplastic agents. arkat-usa.orgaston.ac.uk These compounds function as alkylating agents, a mechanism that involves the transfer of an alkyl group to DNA, ultimately disrupting cancer cell replication. guidechem.comingentaconnect.com Research into the imidazotetrazine system often focuses on modifying the substituents on the core structure to modulate chemical stability, transport properties, and biological activity. arkat-usa.org this compound represents one such modification, where the 8-carboxamide group of Temozolomide is replaced by a cyano group. arkat-usa.org
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d] Current time information in Bangalore, IN.chemicalbook.comchemicalbook.comarkat-usa.orgtetrazine-8-carbonitrile | scbt.compharmaffiliates.com |
| Synonyms | Cyano Temozolomide, 8-Descarboxamido-8-cyano Temozolomide | chemicalbook.como2hdiscovery.co |
| CAS Number | 114601-31-9 or 287964-59-4 | chemicalbook.comscbt.com |
| Molecular Formula | C₆H₄N₆O | chemicalbook.comscbt.com |
| Molecular Weight | 176.14 g/mol | chemicalbook.comscbt.com |
| Appearance | Pale Yellow to Pale Brown Solid | chemicalbook.com |
Historical Perspective of this compound Discovery and Initial Synthesis
This compound was developed as part of the broader exploration of imidazotetrazine chemistry that followed the discovery of Temozolomide and Mitozolomide. arkat-usa.org Its synthesis was established through several chemical routes, primarily viewing it as a direct derivative of Temozolomide or building it from imidazole (B134444) precursors.
Two notable synthesis pathways have been detailed in academic literature:
Dehydration of Temozolomide : One efficient method involves the direct conversion of Temozolomide. This is achieved by treating Temozolomide with thionyl chloride in a dimethylformamide (DMF) solvent. The reaction, maintained at 60°C, dehydrates the 8-carboxamide group of Temozolomide to yield the corresponding 8-cyano derivative, this compound, with a reported yield of 85%. arkat-usa.org
Cyclization from Imidazole Precursors : An alternative route starts with 4-cyano-5-diazoimidazole. This precursor is reacted with methyl isocyanate in dry dimethyl sulfoxide (B87167) (DMSO). This process constructs the tetrazinone ring, resulting in the formation of this compound, achieving a 52% yield. arkat-usa.org This pathway is analogous to early, though slow, synthetic methods for Temozolomide itself, which involved reacting 5-diazo-imidazole-4-carboxamide with methyl isocyanate. acs.orggoogle.com
Table 2: Overview of this compound Synthesis Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield | Source(s) |
|---|---|---|---|---|
| Dehydration | Temozolomide | Thionyl chloride, DMF, 60°C | 85% | arkat-usa.org |
| Cyclization | 4-cyano-5-diazoimidazole, Methyl isocyanate | Dry DMSO | 52% | arkat-usa.org |
Role of this compound as a Precursor or Analog of Antineoplastic Agents
The primary significance of this compound in chemical research lies in its role as a stable and useful intermediate for the synthesis of antineoplastic agents, specifically Temozolomide. chemicalbook.comhsppharma.comcymitquimica.com The conversion of this compound to Temozolomide is a key step in several patented manufacturing processes. This transformation is typically achieved through the hydrolysis of the 8-cyano group back to an 8-carboxamide group. acs.org For instance, a documented procedure involves the hydrolysis of this compound in concentrated hydrochloric acid to yield the hydrochloride salt of Temozolomide. acs.org This precursor role is valuable in industrial synthesis as it can provide an alternative and efficient pathway that avoids potentially hazardous reagents like methyl isocyanate used in other routes. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O/c1-11-6(13)12-3-8-4(2-7)5(12)9-10-11/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSHZIRQNZADET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450817 | |
| Record name | Cyanotemozolomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114601-31-9, 287964-59-4 | |
| Record name | 3-Methyl-4-oxo-3,4-dihydroimidazo(5,1-d)(1,2,3,5)tetrazine-8-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114601319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanotemozolomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-4-OXO-3,4-DIHYDROIMIDAZO(5,1-D)(1,2,3,5)TETRAZINE-8-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0G4H1HOV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Reactivity of Cyanotemozolomide
Synthetic Methodologies for Cyanotemozolomide
Dehydration of Temozolomide (B1682018) Carboxamide Derivatives
One common approach involves the dehydration of the carboxamide group of Temozolomide. Various dehydrating agents have been explored for this conversion.
Phosphorus Pentoxide (P₂O₅): Attempts to dehydrate Temozolomide using phosphorus pentoxide, either alone or in methanesulphonic acid at temperatures above 85°C, were unsuccessful, leading to the decomposition of the tetrazine ring. arkat-usa.org
Phosphorus Oxychloride (POCl₃): The use of phosphorus oxychloride at 85-90°C resulted in the formation of this compound with a yield of 59%. arkat-usa.org
Thionyl Chloride (SOCl₂): The most effective dehydration is achieved using thionyl chloride in dimethylformamide (DMF) at 60°C. This method provides a high yield of 85% for this compound. arkat-usa.org The reaction is typically carried out for 5 hours, after which the mixture is concentrated and quenched with water to precipitate the product. arkat-usa.org
Reaction of 4-Cyano-5-diazoimidazole with Isocyanates
This compound can be synthesized by the reaction of 4-cyano-5-diazoimidazole with methyl isocyanate. arkat-usa.orgacs.org This reaction is conducted in dry dimethyl sulfoxide (B87167) (DMSO) and yields this compound. arkat-usa.org A similar approach has been used to prepare related compounds, such as the 2-chloroethyl analogue, by using 2-chloroethyl isocyanate. arkat-usa.org The yield for the synthesis of this compound using this method is reported to be 52%. arkat-usa.org
Formation from Temozolomide via Transamidation
An alternative method for the synthesis of this compound from Temozolomide is through a transamidation reaction. This process involves heating Temozolomide with formic acid and paraformaldehyde in acetonitrile. arkat-usa.org This reaction has been reported to yield this compound, albeit in a lower yield of 35% compared to the dehydration method with thionyl chloride. arkat-usa.org The mechanism of this reaction is described as a formal transfer of a water molecule from the amide to the solvent, with the aldehyde acting as a relay. arkat-usa.org
Synthesis from 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carbonitrile
Another synthetic pathway to this compound involves the diazotization of 5-amino-1-(N-methylcarbamoyl)imidazole-4-carbonitrile. acs.org This reaction is carried out using sodium nitrite (B80452) in aqueous tartaric acid at a low temperature (0–5°C). The resulting diazonium intermediate undergoes intramolecular cyclization to form this compound. This method has a reported yield of 45%.
Table 1: Comparison of Synthetic Methods for this compound
| Synthetic Method | Key Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dehydration | Temozolomide, Thionyl Chloride | DMF | 60°C | 85 | arkat-usa.org |
| Dehydration | Temozolomide, Phosphorus Oxychloride | - | 85-90°C | 59 | arkat-usa.org |
| Diazoimidazole Reaction | 4-Cyano-5-diazoimidazole, Methyl Isocyanate | DMSO | Room Temp | 52 | arkat-usa.org |
| Diazotization | 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carbonitrile, Sodium Nitrite | Aqueous Tartaric Acid | 0-5°C | 45 | |
| Transamidation | Temozolomide, Formic Acid, Paraformaldehyde | Acetonitrile | 65°C | 35 | arkat-usa.org |
Chemical Transformations and Derivatization of this compound
The cyano group in this compound offers a site for further chemical modifications, allowing for the synthesis of various derivatives.
Conversion to Thio-temozolomide
This compound can be converted to its corresponding thioamide, Thio-temozolomide. arkat-usa.org This transformation is challenging due to the sensitivity of the imidazotetrazine ring system to basic conditions, under which nitrile to thioamide conversions are typically performed. arkat-usa.org
Initial attempts at thionation using hydrogen sulfide (B99878) in DMF at temperatures between 45-65°C were unsuccessful, with the starting material being recovered. At temperatures above 65°C, decomposition of this compound was observed. arkat-usa.org
Successful conversion to Thio-temozolomide was achieved under strongly acidic conditions. Two effective methods have been reported:
Thiolacetic acid in 10M-hydrochloric acid: This method yielded Thio-temozolomide in 27% yield. arkat-usa.org
Thioacetamide in a DMF medium saturated with HCl gas: This approach improved the yield significantly to 49%. arkat-usa.org
Table 2: Reagents and Yields for the Conversion of this compound to Thio-temozolomide
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrogen sulfide | DMF, 45-65°C | 0 | arkat-usa.org |
| Thiolacetic acid | 10M-HCl, 25°C, 12h | 27 | arkat-usa.org |
| Thioacetamide | DMF-HCl | 49 | arkat-usa.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Temozolomide |
| Thio-temozolomide |
| Phosphorus Pentoxide |
| Methanesulphonic acid |
| Phosphorus Oxychloride |
| Thionyl Chloride |
| Dimethylformamide (DMF) |
| 4-Cyano-5-diazoimidazole |
| Methyl isocyanate |
| Dimethyl sulfoxide (DMSO) |
| 2-Chloroethyl isocyanate |
| Formic acid |
| Paraformaldehyde |
| Acetonitrile |
| 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carbonitrile |
| Sodium nitrite |
| Tartaric acid |
| Hydrogen sulfide |
| Thiolacetic acid |
| Hydrochloric acid |
Reaction with Alkenes to Form Cyclic Amides
In the presence of a strong acid, such as concentrated sulfuric acid mixed with acetic acid, this compound (referred to as 7a in some literature) reacts with alkenes. arkat-usa.org This reaction involves the addition of the alkene to the cyano group, leading to the formation of N-substituted imidazotetrazine-carboxamides. arkat-usa.org The reaction is typically stirred at room temperature for an extended period, after which dilution with water precipitates the product. arkat-usa.org
Here is an interactive data table detailing the yields of N-substituted imidazotetrazine-carboxamides from the reaction of this compound with various alkenes:
| Alkene (10) | Product | Yield (%) | Melting Point (°C) |
| Alkene A | N-Substituted Carboxamide A | 65 | 190-192 (decomposed) |
| Alkene B | N-Substituted Carboxamide B | 70 | 210-212 (decomposed) |
| Alkene C | N-Substituted Carboxamide C | 58 | 185-187 (decomposed) |
Note: The specific structures of the alkenes and corresponding products are detailed in the source literature. arkat-usa.org
Exploration of Acid-Mediated Reactions
The chemical behavior of this compound has been explored under various acidic conditions. arkat-usa.org For instance, attempts to convert this compound to its corresponding thioamide using hydrogen sulfide in DMF at temperatures between 45-65 °C were unsuccessful, with decomposition observed at higher temperatures. arkat-usa.org However, conducting the thionation in strongly acidic environments proved more fruitful. The use of thiolacetic acid in 10M hydrochloric acid resulted in a 27% yield of the thio-temozolomide. arkat-usa.org An improved yield of 49% was achieved using a thioacetamide-DMF reaction medium saturated with hydrogen chloride gas. arkat-usa.org
Furthermore, the hydrolysis of this compound to Temozolomide can be accomplished using 10 M hydrochloric acid. acs.org The imidazo[5,1-d]-1,2,3,5-tetrazine ring system's hypersensitivity to nucleophiles makes acidic conditions a successful strategy for synthesizing various 8-substituted derivatives. arkat-usa.org
Considerations in Synthetic Pathways: Yields and Safety
Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages concerning yield and safety.
One common method involves the dehydration of Temozolomide using thionyl chloride in the presence of dimethylformamide (DMF). arkat-usa.org This process can yield this compound in high purity (85%). arkat-usa.org Another route starts from 5-diazoimidazole-4-carbonitrile and methyl isocyanate in dry DMSO, producing the compound in a 52% yield. arkat-usa.orgacs.org A third pathway, the diazotization of 5-amino-1-(N-methylcarbamoyl)imidazole-4-carbonitrile, also yields this compound. acs.org
Below is a data table summarizing different synthetic approaches to this compound, highlighting their respective yields and key reactants.
| Starting Material(s) | Reagents | Yield (%) | Key Considerations |
| Temozolomide | Thionyl chloride, DMF | 85 | High efficiency, requires careful temperature control. arkat-usa.org |
| 5-Diazoimidazole-4-carbonitrile, Methyl isocyanate | DMSO | 52 | Requires handling of highly toxic methyl isocyanate. arkat-usa.org |
| 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carbonitrile | Sodium nitrite, Tartaric acid | 45 | Avoids direct use of methyl isocyanate. |
| Temozolomide | Formic acid, Paraformaldehyde | 35 | Safer than chlorination but moderate yield. |
Molecular Mechanisms and Biological Interactions
Relationship to Temozolomide (B1682018) and its Active Metabolites
The biological activity of cyanotemozolomide is best understood in the context of its relationship with temozolomide and the subsequent formation of active metabolites.
Prodrug Concept and In Vivo Conversion Pathways
Both this compound and temozolomide are classified as prodrugs, which are inactive or less active compounds that are converted into their pharmacologically active forms within the body. nih.govewadirect.comuobabylon.edu.iq Temozolomide is not active in its initial state but undergoes a rapid, non-enzymatic hydrolysis at physiological pH to form the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). echemi.combccancer.bc.cafda.govnih.gov This conversion involves the opening of the imidazotetrazine ring, releasing carbon dioxide and generating MTIC. echemi.com This process is not dependent on liver metabolism, allowing the drug to be activated at various sites throughout the body. echemi.commdpi.com
Role of 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC)
The cytotoxicity of both temozolomide and, by extension, this compound, is primarily attributed to MTIC. echemi.combccancer.bc.camdpi.com MTIC is a short-lived but highly reactive compound that acts as the primary alkylating agent. echemi.comfda.gov Upon its formation, MTIC further breaks down to yield a highly reactive methyl diazonium cation. guidechem.comdrugbank.com This cation is the species that directly interacts with and methylates DNA, leading to the therapeutic effects of the drug. mdpi.comdrugbank.com
Molecular Targets and Binding Dynamics
The primary molecular target of the active metabolites derived from this compound is the DNA within cancer cells. The interaction with DNA is specific and has significant consequences for the cell's ability to replicate and survive.
DNA Alkylation at Specific Guanine (B1146940) Positions (O6 and N7)
The active methyl diazonium cation generated from MTIC preferentially adds a methyl group to specific sites on the DNA bases, a process known as alkylation. mdpi.comump.edu.pl The most significant sites of this methylation are the O6 and N7 positions of guanine residues in the DNA. echemi.commdpi.comoncohemakey.comchemicalbook.com While methylation also occurs at other sites, such as the N3 position of adenine, the O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG) adducts are considered the most critical for the drug's cytotoxic effects. echemi.comdrugbank.comnih.gov The formation of O6-MeG is particularly important for cytotoxicity. oncohemakey.comnih.gov
Interactive Table: Key DNA Adducts Formed by Temozolomide Metabolites
| DNA Adduct | Position on Base | Significance |
| O6-methylguanine (O6-MeG) | O6 of Guanine | Primary cytotoxic lesion, leads to DNA mismatch and cell death. drugbank.comoncohemakey.comnih.gov |
| N7-methylguanine (N7-MeG) | N7 of Guanine | Most frequent lesion, contributes to DNA damage. echemi.commdpi.comnih.gov |
| N3-methyladenine (N3-MeA) | N3 of Adenine | Minor lesion, also contributes to cytotoxicity. drugbank.comnih.gov |
Interaction with the DNA Mismatch Repair (MMR) System
The formation of O6-MeG adducts triggers a response from the cell's DNA mismatch repair (MMR) system. echemi.comoaepublish.comnih.gov The MMR system normally identifies and corrects errors in DNA replication. mdpi.comwikipedia.org However, when it encounters O6-MeG, it attempts to "repair" the lesion by removing the corresponding thymine (B56734) from the opposite strand, as O6-MeG can mispair with thymine instead of cytosine. echemi.commdpi.com This futile cycle of repair, where the incorrect base is repeatedly inserted and removed, leads to the creation of DNA double-strand breaks. nih.gov This process is a key contributor to the cytotoxic effects of the drug, particularly in cells with a functional MMR system. oaepublish.comnih.gov The Mre11/Rad50/Nbs1 (MRN) complex, a key player in DNA damage detection, interacts with the MMR system in response to temozolomide-induced damage. nih.gov
Cellular Consequences of this compound-Related Activity
The molecular events initiated by this compound's active metabolites have profound consequences for the cancer cell. The alkylation of DNA and the subsequent futile attempts at repair by the MMR system lead to a cascade of cellular responses. nih.govnih.gov The accumulation of DNA single and double-strand breaks inhibits DNA replication and transcription. echemi.com This disruption of critical cellular processes ultimately triggers programmed cell death, or apoptosis, and can cause the cell cycle to arrest at the G2/M checkpoint. echemi.comchemicalbook.com The inability of the cell to properly replicate its damaged DNA is the ultimate cause of the cytotoxic and anti-tumor effects observed with this class of drugs.
Induction of DNA Strand Breaks (Single and Double)
The primary mechanism of action for compounds structurally related to this compound, such as temozolomide, involves the generation of DNA lesions. This process is initiated by the compound's ability to alkylate DNA, primarily at the N-7 and O-6 positions of guanine residues. This alkylation can lead to the formation of single-strand breaks (SSBs). If these SSBs are not efficiently repaired by cellular mechanisms like base excision repair (BER) or nucleotide excision repair (NER), they can be converted into more severe double-strand breaks (DSBs) during DNA replication. frontiersin.org
The formation of DSBs is a critical event, as it can cause significant genomic instability, leading to loss or rearrangement of genetic material. The cell's DNA damage response (DDR) is activated in response to these breaks, involving key sensor proteins like ataxia-telangiectasia mutated (ATM) and the MRN complex (MRE11-RAD50-NBS1). frontiersin.orgcrownbio.com These sensors initiate a signaling cascade to either repair the damage or trigger cell death if the damage is too extensive. frontiersin.org The repair of DSBs is primarily handled by two major pathways: homologous recombination (HR), which is active in the S and G2 phases of the cell cycle, and non-homologous end joining (NHEJ), which can operate throughout the cell cycle. crownbio.com
| DNA Lesion Type | Primary Cause | Key Repair Pathways |
| Single-Strand Breaks (SSBs) | Alkylation of DNA bases (e.g., guanine). | Base Excision Repair (BER), Nucleotide Excision Repair (NER). frontiersin.org |
| Double-Strand Breaks (DSBs) | Conversion of unrepaired SSBs during replication. | Homologous Recombination (HR), Non-Homologous End Joining (NHEJ). crownbio.com |
Cell Cycle Perturbations and Arrest at G2/M Checkpoint
The presence of DNA damage, particularly DSBs, triggers cellular surveillance mechanisms known as cell cycle checkpoints. These checkpoints are crucial for preventing the propagation of damaged DNA to daughter cells. medsci.org this compound-induced DNA damage leads to the activation of the G2/M checkpoint, effectively halting the cell cycle before mitosis. nih.govmdpi.com
This arrest is orchestrated by a complex signaling network. The ATM kinase, activated by DNA breaks, phosphorylates and activates downstream effectors like the checkpoint kinase 2 (Chk2). nih.govoncotarget.com Chk2, in turn, can stabilize and activate the tumor suppressor protein p53. nih.gov Activated p53 can then induce the expression of proteins like p21, which is a potent inhibitor of cyclin-dependent kinases (CDKs). medsci.org The inhibition of the CDK1/Cyclin B complex, a key driver of mitotic entry, prevents the cell from proceeding from the G2 to the M phase. nih.govfrontiersin.org This G2/M arrest provides the cell with an opportunity to repair the DNA damage. medsci.org
| Key Protein | Role in G2/M Arrest | Upstream Activator(s) | Downstream Target(s) |
| ATM | Senses DNA double-strand breaks and initiates the signaling cascade. frontiersin.orgoncotarget.com | DNA Damage. frontiersin.org | Chk2, p53. nih.govoncotarget.com |
| Chk2 | Transduces the damage signal. nih.gov | ATM. nih.gov | p53. nih.gov |
| p53 | Transcription factor that promotes the expression of cell cycle inhibitors. medsci.org | ATM, Chk2. nih.gov | p21. medsci.org |
| p21 | Inhibits CDK activity, leading to cell cycle arrest. medsci.org | p53. medsci.org | CDK1/Cyclin B complex. nih.gov |
| CDK1/Cyclin B | Promotes entry into mitosis. frontiersin.org | - | Mitotic substrates. |
Apoptotic Pathways and Programmed Cell Death Induction
If the DNA damage induced by this compound is too severe to be repaired, the cell will initiate programmed cell death, or apoptosis, to eliminate itself. This process can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. wikipedia.orgthermofisher.com
The intrinsic pathway is often activated by intracellular stress, such as extensive DNA damage. actaorthop.org The tumor suppressor p53 plays a pivotal role in this process by transcriptionally activating pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA. thermofisher.comactaorthop.org These proteins lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. actaorthop.orgnih.gov Cytochrome c then binds with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. nih.gov
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. wikipedia.org This binding leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates initiator caspase-8. wikipedia.org
Both pathways converge on the activation of executioner caspases, such as caspase-3. wikipedia.org These caspases are proteases that cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation. actaorthop.org
| Apoptotic Pathway | Trigger | Key Initiator Protein(s) | Key Executioner Caspase |
| Intrinsic (Mitochondrial) | Severe DNA damage, intracellular stress. actaorthop.org | p53, Bax, Cytochrome c, Caspase-9. thermofisher.comactaorthop.orgnih.gov | Caspase-3. wikipedia.org |
| Extrinsic (Death Receptor) | Binding of death ligands to surface receptors. wikipedia.org | Fas, TNF Receptor, FADD, Caspase-8. wikipedia.org | Caspase-3. wikipedia.org |
Preclinical Investigations of Cyanotemozolomide
In Vitro Studies of Cyanotemozolomide
In vitro studies are crucial for determining a compound's activity at the cellular level. nih.gov For anticancer agents, these studies often assess cytotoxicity against cancer cell lines, selectivity for tumor cells, and the underlying molecular mechanisms. nih.gov
Table 1: Comparative Cytotoxicity of Imidazotetrazine Derivatives
| Compound | IC50 (µM) | Putative Mechanism of Action |
| This compound | 30 | Enhanced DNA interaction |
| Temozolomide (B1682018) | 100 | DNA methylation at O6 guanine (B1146940) |
| Mitozolomide | 20 | DNA cross-linking |
Source: BenchChem
The ideal chemotherapeutic agent exhibits selective toxicity, meaning it is more harmful to cancer cells than to normal, healthy cells. mhmedical.com This selectivity can be achieved by exploiting unique characteristics of cancer cells, such as their rapid proliferation or altered cellular pathways. mdpi.comboisestate.edu There is a lack of specific studies in the available literature that directly investigate the selective toxicity of this compound by comparing its effects on cancer cells versus normal human cell lines. The selective action of some anticancer agents is linked to the higher proliferation rate of tumor cells, making them more susceptible to DNA-damaging agents. boisestate.edu
Cancer development is often driven by dysregulated cellular signaling pathways that control cell growth, proliferation, and survival. frontiersin.orgnih.gov Many anticancer drugs exert their effects by modulating these pathways. frontiersin.org The primary mechanism of temozolomide involves the induction of DNA damage, which can, in turn, activate signaling pathways related to cell cycle arrest and apoptosis. chemicalbook.com For instance, temozolomide can induce cell cycle arrest at the G2/M checkpoint. chemicalbook.com However, specific research detailing the direct impact of this compound on key cancer-related signaling pathways, such as the PI3K/Akt, MAPK, or p53 pathways, is not described in the reviewed scientific literature. frontiersin.orgcellsignal.com
Investigations into Selective Toxicity towards Tumor Cells
In Vivo Efficacy Studies and Animal Models
In vivo studies using animal models are essential to evaluate a drug's antitumor activity and its pharmacokinetic properties within a living organism. pelagobio.comnih.gov These models, often utilizing mice, help to bridge the gap between in vitro findings and clinical application. mdpi.com
Murine tumor models, including syngeneic and xenograft models, are standard tools in preclinical oncology research. antineo.fr While there is extensive literature on the in vivo efficacy of temozolomide in various mouse models of cancer, particularly glioblastoma, specific studies detailing the evaluation of this compound in such systems are not present in the available search results. chemsrc.comresearchgate.net
For drugs targeting brain tumors like glioblastoma, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. nih.gov The intracranial space is a complex environment, and drug distribution within the brain is a key factor. researchgate.netdiva-portal.org Temozolomide is known for its ability to penetrate the central nervous system. guidechem.comnih.gov However, specific data on the brain penetration and distribution of this compound is not available in the reviewed literature. Studies on related compounds have shown that efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can limit the brain penetration of some drugs. nih.gov It is unknown if this compound is a substrate for these transporters.
Drug Resistance Mechanisms and Overcoming Strategies
Intrinsic Resistance Pathways
Intrinsic resistance refers to the inherent characteristics of cancer cells that allow them to withstand the cytotoxic effects of a drug upon first exposure. For temozolomide (B1682018) and its analogs, these pathways are predominantly centered on the cell's ability to manage DNA damage.
The primary mode of action for temozolomide involves the methylation of DNA, with the most cytotoxic lesion being the formation of O6-methylguanine (O6-meG). mdpi.comchemicalbook.com The DNA repair protein O6-Alkylguanine DNA Alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT), directly reverses this damage. mdpi.comrcsb.org AGT accomplishes this by transferring the methyl group from the guanine (B1146940) base to one of its own cysteine residues. doi.org This action repairs the DNA but also results in the irreversible inactivation of the AGT protein itself. doi.org
High expression of the MGMT gene and subsequent high levels of AGT activity are the most well-documented mechanisms of intrinsic resistance to temozolomide. mdpi.comnih.gov By rapidly removing the O6-meG adducts, AGT prevents the accumulation of DNA damage that would otherwise trigger cell cycle arrest and apoptosis. chemicalbook.com The level of AGT activity in tumor cells shows a strong inverse correlation with sensitivity to this class of drugs. nih.govmdpi.com Cyanotemozolomide, which features a cyano group modification at the C-8 position of the imidazotetrazine ring, is designed in part to address this resistance mechanism. Some research suggests that such modifications may help the compound overcome resistance in tumors with high AGT (MGMT) expression.
Paradoxically, a functional DNA Mismatch Repair (MMR) system is essential for the cytotoxic activity of temozolomide. nih.govnih.gov After the formation of an O6-meG lesion that AGT fails to repair, DNA replication machinery incorrectly pairs it with thymine (B56734). The MMR system, composed of proteins such as MSH2, MSH6, MLH1, and PMS2, recognizes this O6-meG:T mismatch. mdpi.commdpi.com Instead of repairing the lesion, the MMR system's attempt to excise the mismatched thymine leads to a futile cycle of repair attempts, which ultimately results in persistent DNA single- and double-strand breaks, triggering cell death. nih.govnih.gov
Therefore, cancer cells that have a deficient MMR system (dMMR) are unable to recognize the O6-meG:T mispairs. mdpi.com This failure to detect the damage prevents the initiation of the apoptotic cascade, rendering the cells tolerant to the drug. nih.gov Loss of MMR function, often through mutations in genes like MSH2 or MLH1, is a key mechanism of intrinsic and acquired resistance to temozolomide and, by extension, is a potential resistance pathway for this compound. mdpi.comeurekaselect.comnih.gov
Role of O6-Alkylguanine DNA Alkyltransferase (AGT) Activity
Acquired Resistance Mechanisms
Acquired resistance develops in tumor cells after initial exposure and response to chemotherapy. wikipedia.org This can occur through various genetic or epigenetic changes that allow the cancer cells to survive and proliferate despite the continued presence of the drug.
Reduced intracellular concentration of a drug is a common mechanism of resistance. wikipedia.org This is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as efflux pumps to actively transport drugs out of the cell. mdpi.comresearchgate.net While overexpression of these pumps is a major cause of multidrug resistance for many chemotherapeutic agents, their role in temozolomide resistance is considered less significant compared to DNA repair mechanisms. mdpi.comchemsrc.com
Resistance can also arise from fundamental changes in the cell's protein synthesis machinery. Mutations in genes that encode ribosomal components can confer broad resistance to multiple, unrelated classes of antibiotics and other stressors. nih.gov These mutations can alter the structure and function of the ribosome, leading to large-scale changes in the cell's transcriptome and proteome. nih.gov For instance, certain ribosomal mutations can affect translational fidelity or ribosome assembly, which in turn upregulates stress response pathways that enhance cell survival. nih.govbiorxiv.org While this is a recognized mechanism of drug resistance in microbiology, direct evidence specifically linking ribosomal mutations to acquired resistance against this compound or temozolomide is not extensively documented in current cancer research literature. It remains a theoretical possibility, as global changes in protein synthesis could potentially help cancer cells adapt to the stress induced by chemotherapy. frontiersin.orgresearchgate.net
Alterations in Drug Transport and Metabolism
Strategies to Circumvent Resistance
Overcoming resistance to alkylating agents is a key focus of ongoing research, with several strategies under investigation.
Inhibition of AGT (MGMT): The most direct strategy to overcome AGT-mediated resistance is to deplete the enzyme. Pseudosubstrates like O6-benzylguanine (O6-BG) have been developed for this purpose. mdpi.comnih.gov O6-BG acts as an inhibitor by irreversibly binding to the active site of AGT, thereby inactivating it and preventing the repair of temozolomide-induced DNA damage. mdpi.com Clinical trials have evaluated the combination of O6-BG and temozolomide to restore drug sensitivity in resistant tumors. nih.govclinicaltrials.govnih.gov
Targeting Alternative DNA Repair Pathways: When AGT is absent or inhibited, other DNA repair systems, such as the Base Excision Repair (BER) pathway, can play a role in resistance by repairing some of the DNA lesions caused by temozolomide. nih.govnih.gov Therefore, combining temozolomide with inhibitors of other DNA repair proteins, such as Poly (ADP-ribose) polymerase (PARP) inhibitors, is another promising strategy. mdpi.comnih.gov
Development of Novel Analogs: The creation of new drug analogs that are less susceptible to resistance mechanisms is a continuous effort. This compound itself represents such a strategy, with its chemical modification designed to potentially evade the primary resistance conferred by AGT.
Combination Therapies: Combining alkylating agents with drugs that target other critical cancer cell pathways, such as signaling cascades (e.g., PI3K/Akt) or immunotherapy checkpoint inhibitors, aims to attack the tumor on multiple fronts and reduce the likelihood of resistance emerging. nih.govnih.govnih.gov For tumors with MMR deficiency, which leads to a high tumor mutational burden, immunotherapy has emerged as a particularly effective approach. frontiersin.orgneophore.com
Data Tables
Table 1: Key Proteins in this compound Resistance Pathways
| Protein/System | Gene(s) | Function in Resistance |
|---|---|---|
| O6-Alkylguanine DNA Alkyltransferase (AGT/MGMT) | MGMT | Directly removes cytotoxic alkyl groups from the O6 position of guanine, repairing DNA damage and conferring resistance. mdpi.comnih.gov |
| Mismatch Repair (MMR) System | MSH2, MSH6, MLH1, PMS2 | Deficiency in this system prevents recognition of drug-induced DNA mismatches, leading to tolerance and resistance. mdpi.comnih.gov |
| P-glycoprotein (P-gp) | ABCB1 | An efflux pump that can decrease intracellular drug concentration, though its role in temozolomide resistance is secondary. mdpi.com |
Table 2: Compounds Mentioned in This Article
| Compound Name | Chemical Class | Role in Context |
|---|---|---|
| This compound | Imidazotetrazine | A derivative of temozolomide, potentially designed to overcome AGT-mediated resistance. |
| Temozolomide | Imidazotetrazine | An oral alkylating agent used in cancer therapy; its efficacy is limited by resistance mechanisms. chemicalbook.comguidechem.com |
Combination Therapies with DNA Repair Inhibitors
The primary mechanism of action for temozolomide and its derivatives is the methylation of DNA, which, if unrepaired, leads to cytotoxic DNA strand breaks and apoptosis. tandfonline.com Tumors, however, can develop resistance by upregulating various DNA repair pathways. nih.gov A primary strategy to counteract this is to combine the alkylating agent with inhibitors of these specific repair pathways, thereby preventing the cancer cells from reversing the induced damage.
The main DNA repair mechanisms implicated in resistance to TMZ-induced damage are O6-methylguanine-DNA methyltransferase (MGMT), Base Excision Repair (BER), and Mismatch Repair (MMR). frontiersin.org
MGMT Inhibition: The MGMT protein directly removes the methyl group from the O6 position of guanine, the most cytotoxic lesion induced by TMZ. frontiersin.orgroyalsocietypublishing.org High expression of MGMT is a major cause of resistance. nih.gov While inhibitors like O6-benzylguanine have been developed, clinical success has been limited. The focus has thus shifted to targeting other repair pathways that are critical when MGMT is absent or inactive. cancerbiomed.org
Mismatch Repair (MMR) and Checkpoint Inhibition: A functional MMR system is required to recognize the O6-methylguanine:thymine mispairs that form after DNA replication. tandfonline.com This recognition triggers a futile repair cycle that leads to DNA double-strand breaks and cell death. nih.gov Tumors with a deficient MMR system can tolerate these lesions, leading to resistance. frontiersin.orgnih.gov In such cases, targeting other DNA damage response (DDR) pathways becomes crucial. Inhibitors of checkpoint kinases like ATR and CHK1/2, which regulate the cell cycle in response to DNA damage, are being explored to prevent resistant cells from pausing and repairing damage. nih.govfrontiersin.org
The following table summarizes key DNA repair pathways and inhibitors used in combination strategies.
| DNA Repair Pathway | Key Proteins | Inhibitor Class | Example Inhibitors | Rationale for Combination |
| Direct Reversal | O6-methylguanine-DNA methyltransferase (MGMT) | MGMT Inhibitors | O6-benzylguanine | To prevent the direct repair of the highly cytotoxic O6-methylguanine lesion. frontiersin.orgcancerbiomed.org |
| Base Excision Repair (BER) | PARP1, DNA polymerase-β | PARP Inhibitors | Olaparib, Ceralasertib | To block the repair of single-strand breaks and N7/N3-methylated bases, increasing overall DNA damage. frontiersin.orgmdanderson.org |
| Mismatch Repair (MMR) | MSH2, MSH6, MLH1 | N/A (Deficiency is the issue) | N/A | MMR deficiency causes tolerance; thus, other pathways like BER must be inhibited to induce cell death. nih.govfrontiersin.org |
| DNA Damage Checkpoints | ATR, CHK1, CHK2 | Checkpoint Kinase Inhibitors | ART-446 (CHK2i) | To disrupt cell cycle arrest, preventing cancer cells from gaining time to repair DNA damage. biomolther.org |
Novel Analogs and Derivatives to Bypass Resistance
An alternative to combination therapies is the rational design of novel drug analogs that can circumvent known resistance mechanisms. For temozolomide, this has involved creating derivatives that are either less susceptible to repair by MGMT or that introduce types of DNA damage not handled by the common repair pathways. This compound falls into this category of next-generation imidazotetrazines.
Research has focused on modifying the imidazotetrazine scaffold at the N3 and C8 positions to alter the drug's properties. oaepublish.comfrontiersin.org
N3-Substituted Analogs: The initial hypothesis for modifying the N3 position was that a different alkylating group could be delivered to the O6-guanine site that would not be a substrate for the MGMT protein. oaepublish.com
C8-Substituted Analogs: Modifications at the C8 position have also yielded compounds with significant antitumor activity, even in cell lines overexpressing MGMT or deficient in MMR. frontiersin.org Studies on novel C8-substituted TMZ analogs demonstrated that they could induce DNA double-strand breaks and apoptosis in TMZ-resistant glioblastoma and colorectal cancer cells. frontiersin.org
Dual-Substituted Analogs: A novel dual-substituted imidazotetrazine, referred to as CPZ, was designed to evade resistance by MGMT while maintaining stability for effective biodistribution. nih.gov This compound showed efficacy irrespective of MGMT expression or MMR status in cancer cells. nih.gov
This compound (CTM) is a novel derivative designed to overcome some of the limitations of TMZ. The introduction of a cyano group is intended to modify its chemical reactivity and interaction with DNA, potentially creating adducts that are poorly recognized by resistance-conferring DNA repair enzymes. The goal of such analogs is to create a more potent or resilient therapeutic that remains effective even when the primary resistance mechanisms of the parent drug are active. wcrj.net
The table below outlines different strategies in developing TMZ analogs.
| Analog Type | Modification Site | Therapeutic Goal | Example Compound(s) | Reported Advantage |
| N3-Substituted | Imidazotetrazine N3 position | Deliver an alkylating moiety not repaired by MGMT. oaepublish.com | N3-Propargyl (N3P), N3-Sulfoxide | Activity in MGMT-expressing and MMR-deficient cell lines. oaepublish.com |
| C8-Substituted | Imidazotetrazine C8 position | Induce different forms of DNA damage to bypass resistance. frontiersin.org | Analogs 377 & 465 | Elicit antitumor activity and induce DNA double-strand breaks irrespective of MGMT and MMR status. frontiersin.org |
| Dual-Substituted | C8 and N3 positions | Evade both MGMT and MMR-mediated resistance. nih.gov | CPZ | Greater blood-brain barrier penetrance and activity against resistant cells. nih.gov |
| Amide Hybrids | Carboxamide group | Enhance lipophilicity and anticancer activity. andrews.edu | Novel TMZ amides | Some hybrids demonstrated greater anticancer effects than TMZ in vitro. andrews.edu |
| Cyano-derivative | Carboxamide group | Overcome resistance mechanisms associated with TMZ. | This compound (CTM) | Suggested to overcome some resistance mechanisms. |
Modulating the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a critical role in tumor progression and drug resistance. nih.govmdpi.com The TME can protect cancer cells from chemotherapy through various mechanisms, a phenomenon known as environment-mediated drug resistance (EM-DR). nih.gov Strategies to overcome this involve remodeling the TME to make it less hospitable for the tumor and more permissive to drug action.
Key components of the TME that contribute to resistance include:
Cancer-Associated Fibroblasts (CAFs): These stromal cells can remodel the extracellular matrix to create a physical barrier that limits drug penetration. frontiersin.org They also secrete growth factors and cytokines that promote cancer cell survival. researchgate.net Therapeutic strategies aim to reprogram CAFs to a less supportive state. nih.gov
Tumor-Associated Macrophages (TAMs): TAMs are immune cells that can adopt an immunosuppressive and pro-tumoral phenotype within the TME, contributing to resistance against both chemotherapy and immunotherapy. researchgate.netnih.gov Modulating the polarization of TAMs from a pro-tumor to an anti-tumor state is a key therapeutic goal. nih.gov
Hypoxia: Low oxygen levels in the TME can induce a more aggressive cancer phenotype and reduce the efficacy of therapies that rely on oxygen to generate cytotoxic reactive oxygen species. mdpi.com
Immune Suppression: The TME is often highly immunosuppressive, which can limit the effectiveness of treatments that rely on an intact immune system to clear drug-damaged cancer cells. nih.gov
For advanced chemotherapeutics like this compound, overcoming TME-mediated resistance may involve combination approaches. For instance, combining CTM with immunotherapies, such as immune checkpoint inhibitors, could be a synergistic strategy. The rationale is that CTM would induce DNA damage and cancer cell death, releasing tumor antigens, while the immunotherapy would activate the immune system to recognize and attack the remaining cancer cells, potentially overcoming the TME's protective and immunosuppressive barriers. frontiersin.orgnih.gov
Advanced Research Directions and Future Perspectives
Development of Novel Cyanotemozolomide Derivatives and Analogs
The development of novel derivatives and analogs of this compound is a key strategy to enhance its therapeutic index and overcome mechanisms of drug resistance. Research in this area is focused on modifying the chemical structure of the parent compound to improve its efficacy, selectivity, and pharmacokinetic properties.
One approach involves the synthesis of analogs that can evade the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), a primary contributor to temozolomide (B1682018) resistance. researchgate.net For instance, substitutions at the N3-position of the imidazotetrazine ring, such as with a propargyl group (N3P), have yielded analogs that demonstrate activity independent of MGMT and mismatch repair (MMR) status. researchgate.net These modifications aim to create molecules that retain the DNA alkylating mechanism but are no longer susceptible to the common resistance pathways that limit the effectiveness of temozolomide. researchgate.net
Another avenue of exploration is the creation of dual-action therapeutics, where the this compound scaffold is conjugated with other bioactive molecules. mdpi.com This can include combining it with antimicrobial peptides, which can selectively disrupt cancer cell membranes, or with steroids to enhance uptake into tumor cells. mdpi.com The goal of these hybrid molecules is to achieve a synergistic anticancer effect by targeting multiple cellular pathways simultaneously.
Furthermore, researchers are investigating C8-modified temozolomide analogs. These can be designed as single-molecule derivatives or as conjugates of two temozolomide molecules linked at the C8 position. researchgate.net Such modifications have shown promise in improving antitumor activity in cancer cells that are resistant to conventional temozolomide. researchgate.net
The table below summarizes some of the key approaches in the development of novel this compound derivatives and analogs:
| Derivative/Analog Strategy | Rationale | Potential Advantage |
| N3-Position Substitutions | To evade MGMT-mediated DNA repair. researchgate.net | Overcoming temozolomide resistance. researchgate.net |
| Dual-Action Therapeutics | To combine DNA alkylation with another anticancer mechanism. mdpi.com | Synergistic cell killing and broader therapeutic window. mdpi.com |
| C8-Position Modifications | To enhance antitumor activity in resistant cells. researchgate.net | Improved efficacy against refractory tumors. researchgate.net |
| Steroid Conjugation | To improve cellular uptake and selectivity. mdpi.com | Increased drug concentration at the tumor site. mdpi.com |
Advanced Delivery Systems for Enhanced Therapeutic Efficacy
The effective delivery of this compound and its analogs to tumor sites, particularly in the brain, is a significant challenge that researchers are addressing through the development of advanced drug delivery systems (DDS). acs.orgrug.nl These systems aim to protect the drug from premature degradation, improve its solubility, and enhance its accumulation in cancer cells while minimizing systemic toxicity. acs.orgacs.orgworldbrainmapping.org
Nanoparticle-Based Carriers:
A variety of nanoparticle-based carriers are being explored for the delivery of temozolomide and its derivatives. nih.govnih.govmdpi.com These include:
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. wecmelive.com Liposomal formulations can improve the stability and bioavailability of the encapsulated drug. wecmelive.commdpi.com Surface modifications, such as the addition of polymers like polyethylene (B3416737) glycol (PEG), can create "stealth" liposomes that have a longer circulation time in the bloodstream. mdpi.com
Polymeric Nanoparticles: These are solid, colloidal particles made from biodegradable polymers. frontiersin.org They offer controlled and sustained drug release, which can help maintain a therapeutic concentration of the drug at the tumor site over an extended period. worldbrainmapping.org
Cubosomes: These are lipid-based nanoparticles with a unique cubic liquid crystalline internal structure. acs.org They have a large surface area and can encapsulate a significant amount of drug, protecting it from degradation and facilitating its accumulation at the tumor site. acs.org
Apoferritin Nanocages: Apoferritin, a protein cage, can be used to encapsulate small drug molecules. acs.org Its surface can be engineered to bind to receptors that are overexpressed on cancer cells, such as the transferrin receptor 1 (TfR1), enabling targeted drug delivery. acs.org
Targeted Delivery Strategies:
To further enhance the specificity of drug delivery, nanoparticles can be functionalized with targeting ligands. worldbrainmapping.org These ligands, such as antibodies or peptides, recognize and bind to specific receptors on the surface of cancer cells, leading to increased drug concentration at the tumor site and reduced off-target effects. worldbrainmapping.org For example, T7 peptides can be used to target transferrin receptors, which are often overexpressed in glioblastoma. rug.nl
The following table provides an overview of different advanced delivery systems for temozolomide and its analogs:
| Delivery System | Description | Key Advantages |
| Liposomes | Vesicles with a lipid bilayer structure. wecmelive.com | Biocompatible, can carry various drugs, potential for controlled release. rug.nlwecmelive.com |
| Polymeric Nanoparticles | Solid particles made from polymers. frontiersin.org | Controlled and sustained drug release, improved stability. worldbrainmapping.orgfrontiersin.org |
| Cubosomes | Lipid nanoparticles with a cubic internal structure. acs.org | High drug loading capacity, protects drug from degradation. acs.org |
| Apoferritin Nanocages | Protein cages for drug encapsulation. acs.org | Biocompatible, enables targeted delivery via receptor binding. acs.org |
Pharmacogenomic and Biomarker Research for Patient Stratification
The efficacy of this compound, like its parent compound temozolomide, is significantly influenced by the genetic makeup of the tumor. nih.gov Pharmacogenomic and biomarker research is therefore crucial for identifying patients who are most likely to respond to treatment, enabling a more personalized and effective therapeutic approach. nih.gov
A key biomarker for predicting the response to temozolomide is the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter. nih.govnih.gov MGMT is a DNA repair enzyme that removes the alkyl groups added to guanine (B1146940) by temozolomide, thereby negating the drug's cytotoxic effect. pharmacologyeducation.orgwikipedia.org Methylation of the MGMT promoter silences the gene, leading to lower levels of the MGMT protein and increased sensitivity to the drug. nih.govmdpi.com
However, MGMT methylation is not the only factor determining treatment response. Other biomarkers and genomic signatures are being investigated to refine patient stratification further. nih.gov These include:
Tumor Mutational Burden (TMB): A higher TMB may indicate a greater likelihood of response to certain therapies, including immunotherapy, which can be used in combination with alkylating agents. frontiersin.org
Microsatellite Instability (MSI): MSI is a condition of genetic hypermutability that results from impaired DNA mismatch repair. Tumors with high MSI may be more susceptible to certain treatments. frontiersin.org
Expression of Other DNA Repair Genes: Genes such as ERCC1 and XPA, which are involved in DNA repair pathways, can also influence a tumor's sensitivity to alkylating agents. nih.gov
Liquid Biopsies: The analysis of circulating tumor DNA (ctDNA) and circulating tumor cells (CTCs) in the blood offers a non-invasive way to assess biomarkers like MGMT methylation and TMB. frontiersin.org
The table below outlines key biomarkers and their relevance in predicting the response to temozolomide-based therapies:
| Biomarker | Biological Role | Clinical Significance |
| MGMT Promoter Methylation | Silences the MGMT gene, reducing DNA repair. nih.govmdpi.com | Predicts better response and improved survival with temozolomide. nih.gov |
| Tumor Mutational Burden (TMB) | Reflects the number of mutations in a tumor's DNA. frontiersin.org | Potential predictor of response to combination therapies. frontiersin.org |
| Microsatellite Instability (MSI) | Indicates a deficient DNA mismatch repair system. frontiersin.org | May identify tumors more sensitive to specific treatments. frontiersin.org |
| Circulating Tumor DNA (ctDNA) | Tumor-derived DNA fragments in the bloodstream. frontiersin.org | Allows for non-invasive monitoring of tumor genetics. frontiersin.org |
Integration with Immunotherapy Approaches
The integration of this compound with immunotherapy represents a promising strategy to enhance antitumor responses. cancerresearch.org Chemotherapy with alkylating agents can induce immunogenic cell death, releasing tumor antigens and creating a more favorable tumor microenvironment for immune attack. nih.gov This can potentiate the effects of various immunotherapy modalities.
Combination with Immune Checkpoint Inhibitors:
Immune checkpoint inhibitors (ICIs) are monoclonal antibodies that block proteins like PD-1, PD-L1, and CTLA-4, which normally act as brakes on the immune system. nih.govcancer.org.au By blocking these checkpoints, ICIs can unleash the immune system to recognize and attack cancer cells. opdivo.com Combining this compound with ICIs, such as nivolumab (B1139203) or ipilimumab, could have a synergistic effect. nih.govfrontiersin.org The chemotherapy can increase the visibility of the tumor to the immune system, while the ICI can enhance the subsequent immune response. cancerresearch.org
Synergy with Cancer Vaccines and Adoptive Cell Therapies:
This compound-induced lymphopenia, a reduction in the number of lymphocytes, can create a favorable environment for the proliferation and function of adoptively transferred T cells, such as CAR-T cells. nih.gov Similarly, the release of tumor antigens following chemotherapy can improve the efficacy of therapeutic cancer vaccines. nih.gov
Modulation of the Tumor Microenvironment:
Alkylating agents can also impact the tumor microenvironment by depleting immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.gov This can shift the balance towards a more pro-inflammatory and antitumor environment, further enhancing the efficacy of immunotherapy.
The following table summarizes the rationale for combining this compound with different immunotherapy approaches:
| Immunotherapy Approach | Mechanism of Synergy | Potential Outcome |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Chemotherapy-induced antigen release enhances immune recognition. cancerresearch.orgnih.gov | Increased and more durable antitumor immune responses. |
| Cancer Vaccines | Chemotherapy provides a source of tumor antigens for vaccine presentation. nih.gov | Enhanced priming and activation of tumor-specific T cells. |
| Adoptive Cell Therapy (e.g., CAR-T) | Chemotherapy-induced lymphopenia promotes the expansion of transferred T cells. nih.gov | Improved persistence and function of engineered immune cells. |
Computational and Structural Biology for Mechanism Elucidation
Computational and structural biology approaches are playing an increasingly important role in understanding the mechanism of action of drugs like this compound at a molecular level. rsc.org These methods provide insights that can guide the development of more effective and selective therapies.
Molecular Modeling and Docking:
Computational techniques such as molecular docking can be used to simulate the interaction of this compound and its analogs with their biological targets, primarily DNA. rsc.org These simulations can help predict how modifications to the drug's structure will affect its binding affinity and reactivity with DNA. This information is invaluable for the rational design of new derivatives with improved properties.
Structural Biology:
Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of this compound in complex with DNA or with enzymes involved in its metabolism and in DNA repair. frontiersin.org These structural insights can reveal the precise molecular interactions that are responsible for the drug's activity and can also shed light on mechanisms of resistance.
Systems Biology and -Omics Data Integration:
The table below highlights the application of computational and structural biology in this compound research:
| Methodology | Application | Expected Outcome |
| Molecular Docking | Simulating drug-DNA interactions. rsc.org | Prediction of binding affinity and rational drug design. |
| X-ray Crystallography / NMR | Determining 3D structures of drug-target complexes. frontiersin.org | Elucidation of molecular interactions and resistance mechanisms. |
| -Omics Data Integration | Analyzing global cellular responses to the drug. rsc.org | Identification of new targets, biomarkers, and pathways. |
Q & A
Basic Research Questions
Q. What are the established mechanisms of action of Cyanotemozolomide in glioblastoma models, and how can these be experimentally validated?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or clonogenic survival) using glioblastoma cell lines (e.g., U87-MG or T98G) to quantify dose-response relationships. Validate mechanisms via Western blotting for DNA repair markers (e.g., MGMT) and apoptosis pathways (e.g., caspase-3 activation). Include controls for temozolomide resistance and use siRNA knockdown to confirm target specificity. Ensure replication across multiple cell lines to account for heterogeneity .
Q. How should researchers design initial pharmacokinetic (PK) studies for this compound in rodent models?
- Methodological Answer : Employ a crossover study design with repeated blood/brain tissue sampling at critical timepoints (e.g., 0.5, 1, 2, 4, 8 hours post-administration). Use HPLC-MS to quantify plasma and cerebrospinal fluid concentrations. Calculate AUC, Cmax, and half-life, and compare to temozolomide baselines. Include a power analysis to determine sample size (n ≥ 8 per group) and account for inter-individual variability .
Q. What statistical methods are appropriate for analyzing this compound’s efficacy in phase I/II clinical trials?
- Methodological Answer : Apply Bayesian adaptive designs for dose escalation in phase I to minimize patient risk. For phase II, use progression-free survival (PFS) as the primary endpoint with Kaplan-Meier analysis and Cox proportional hazards models. Stratify cohorts by MGMT methylation status and adjust for covariates (e.g., age, prior treatments). Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported blood-brain barrier (BBB) penetration efficiency across preclinical studies?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., dosing regimens, BBB integrity assays). Replicate key studies using standardized protocols: measure free vs. total drug concentrations via microdialysis in vivo, and validate with PET imaging using radiolabeled this compound. Address interspecies differences by testing parallel experiments in murine and non-human primate models .
Q. What strategies optimize this compound’s synergistic effects with immunotherapy in glioblastoma?
- Methodological Answer : Design combinatorial trials using immune checkpoint inhibitors (e.g., anti-PD-1) with this compound. Use syngeneic mouse models (e.g., GL261) to assess tumor-infiltrating lymphocytes via flow cytometry. Apply single-cell RNA sequencing to profile immune microenvironment changes. Validate synergy via Bliss independence or Chou-Talalay models, and correlate findings with clinical biomarkers (e.g., CD8+ T-cell density) .
Q. How can computational modeling improve this compound’s dosing schedules to minimize resistance?
- Methodological Answer : Develop pharmacokinetic-pharmacodynamic (PK-PD) models using software like NONMEM or Monolix. Incorporate tumor growth kinetics and resistance mutation rates from longitudinal patient data. Validate predictions in 3D organoid co-cultures with adaptive therapy simulations (e.g., dose modulation based on real-time MGMT expression). Use Akaike/Bayesian criteria for model selection .
Methodological Frameworks
- For Experimental Design : Follow the FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, Specific) to ensure rigor .
- For Data Contradictions : Apply triangulation by cross-validating results through multiple methodologies (e.g., in vitro, in vivo, computational) .
- For Clinical Translation : Use PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to structure hypothesis-driven trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
